4-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.11100700 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Reactions for Heterocyclic Compounds One of the primary applications of this chemical structure is in the synthesis of heterocyclic compounds through multicomponent reactions. For instance, intramolecular Ugi four-component condensation and Passerini three-component reactions have been employed to synthesize hexahydro-1,4-thiazepin-5-ones and 1,4-benzothiazepin-5-ones, showcasing the compound's versatility in chemical synthesis processes (Marcaccini, Miguel, Torroba, & García-Valverde, 2003).
Apoptosis Induction in Cell Lines Another significant area of research involving this compound is its role in apoptosis induction. Specifically, 4-Methylthio-2-oxobutanoic acid, a structurally related compound, has been shown to inhibit the growth of several human cell lines in a dose-dependent manner, causing apoptosis independently of ornithine decarboxylase down-regulation. This highlights its potential for therapeutic applications in cancer treatment (Tang, Kadariya, Murphy, & Kruger, 2006).
Inhibition of Glycolic Acid Oxidase Research has also been directed towards the inhibition of glycolic acid oxidase by derivatives of 4-substituted 2,4-dioxobutanoic acids, demonstrating the compound's potential in treating disorders related to glyoxylate metabolism. This research opens avenues for developing new treatments for conditions like primary hyperoxaluria (Williams, Eichler, Randall, Rooney, Cragoe, Streeter, Schwam, Michelson, Patchett, & Taub, 1983).
Spectral Characterization and Molecular Docking Further research includes the spectral characterization and molecular docking studies of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, providing insights into the compound's electronic structure and potential interactions with biological targets. This is crucial for the development of novel drugs and understanding their mechanism of action at the molecular level (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).
Synthesis of Benzodiazepine Derivatives The compound's framework serves as a building block for synthesizing diverse benzodiazepine derivatives with potential pharmacological activities, including anxiolytic, antiarrhythmic, and vasopressin antagonist effects. This underscores its significance in the pharmaceutical industry for developing new therapeutic agents (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Properties
IUPAC Name |
4-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-8-12(17)15-10-4-2-3-5-11(10)16(9)13(18)6-7-14(19)20/h2-5,9H,6-8H2,1H3,(H,15,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTNUAKIEVYNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.